molecular formula C12H10O2SSe B1625916 Phenyl(benzeneseleno)sulfonate CAS No. 60805-71-2

Phenyl(benzeneseleno)sulfonate

Cat. No.: B1625916
CAS No.: 60805-71-2
M. Wt: 297.2 g/mol
InChI Key: VJFSIZIPBQCTKG-UHFFFAOYSA-N
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Description

Phenyl(benzeneseleno)sulfonate is an organoselenium compound with the molecular formula C12H10O2SSe and a molecular weight of 297.23 g/mol This compound is characterized by the presence of a phenyl group attached to a benzeneseleno group through a sulfonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(benzeneseleno)sulfonate can be synthesized through the reaction of benzeneselenol with phenylsulfonyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester bond .

Industrial Production Methods: The process may involve optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl(benzeneseleno)sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(benzeneseleno)sulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of phenyl(benzeneseleno)sulfonate involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes .

Comparison with Similar Compounds

Uniqueness: Phenyl(benzeneseleno)sulfonate is unique due to the combination of a phenyl group, a benzeneseleno group, and a sulfonate linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .

Properties

IUPAC Name

phenylselanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2SSe/c13-15(14,11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFSIZIPBQCTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[Se]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502615
Record name Se-Phenyl benzenesulfonoselenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60805-71-2
Record name Se-Phenyl benzenesulfonoselenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenyl(benzeneseleno)sulfonate
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Phenyl(benzeneseleno)sulfonate
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Phenyl(benzeneseleno)sulfonate
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Phenyl(benzeneseleno)sulfonate
Reactant of Route 5
Phenyl(benzeneseleno)sulfonate
Reactant of Route 6
Phenyl(benzeneseleno)sulfonate

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